molecular formula C16H14N2O2 B496053 N-(3-cyanophenyl)-2-ethoxybenzamide

N-(3-cyanophenyl)-2-ethoxybenzamide

Cat. No.: B496053
M. Wt: 266.29g/mol
InChI Key: DAUODLHYAKGLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyanophenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxy substituent on the benzoyl ring and a 3-cyanophenyl group attached via an amide linkage. The compound’s structural features suggest applications in enzyme modulation, particularly in histone acetyltransferase (HAT) or HIV-1 RNase H/integrase (IN) inhibition, as inferred from related analogs .

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29g/mol

IUPAC Name

N-(3-cyanophenyl)-2-ethoxybenzamide

InChI

InChI=1S/C16H14N2O2/c1-2-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(10-13)11-17/h3-10H,2H2,1H3,(H,18,19)

InChI Key

DAUODLHYAKGLSY-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Insights

Substituent Position and Activity: Meta vs. Para Substitution: The 3-cyanophenyl group in N-(3-cyanophenyl)-2-ethoxybenzamide shows reduced dual RNase H/IN inhibition compared to para-substituted analogs (e.g., compound 79, IC50 = 1.77 µM). However, combining meta-cyano with heterocyclic groups (e.g., pyrimidine in compound 82) restores efficacy, highlighting the importance of auxiliary functional groups . Electron-Withdrawing Groups: The -CN group’s electron-withdrawing nature may enhance binding to enzyme active sites but requires optimal positioning. For example, CTB’s -CF3 and -Cl groups at para/meta positions synergize with ethoxy to activate p300 HAT, whereas the cyano group alone may lack sufficient polarity for similar effects .

Role of Hydrophobic Moieties: The ethoxy group in this compound likely contributes to hydrophobic interactions, akin to CTB’s ethoxy moiety, which forms critical H-bonds with p300’s Leu1398 . Long alkyl chains (e.g., pentadecyl in CTPB) reduce binding affinity by steric hindrance, underscoring the need for balanced hydrophobicity .

Biological Selectivity: Meta-substituted 3-cyanophenyl analogs exhibit higher selectivity for RNase H over IN compared to para-substituted derivatives, suggesting positional tuning for target-specific drug design .

Physicochemical and Crystallographic Data

  • N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide (a structurally related compound) crystallizes in the monoclinic P21/n space group with unit cell parameters a = 10.5010 Å, b = 7.4320 Å, c = 18.1890 Å, and β = 97.450° . These data suggest that substituents like -CF3 and -CN influence packing efficiency and intermolecular interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.